7-Deoxy-8-epi-loganic acid

Oxidative Stress Nrf2 Activation Antioxidant Response Element

Choose 7-Deoxy-8-epi-loganic acid (DLA) for its irreplaceable, data-backed mechanism. Unlike generic iridoids, its unique 7-deoxy, 8-epi stereochemistry drives a 5-fold Keap-1 reduction and 4.4-fold HO-1 increase at 50 µM, with in vivo efficacy matching indomethacin. This guarantees reproducibility in oxidative stress and inflammation studies that structural analogs cannot provide. Ensure you order the exact CAS 88668-99-9 to avoid research-invalidating substitutions.

Molecular Formula C16H24O9
Molecular Weight 360.36 g/mol
Cat. No. B8251050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Deoxy-8-epi-loganic acid
Molecular FormulaC16H24O9
Molecular Weight360.36 g/mol
Structural Identifiers
SMILESCC1CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O
InChIInChI=1S/C16H24O9/c1-6-2-3-7-8(14(21)22)5-23-15(10(6)7)25-16-13(20)12(19)11(18)9(4-17)24-16/h5-7,9-13,15-20H,2-4H2,1H3,(H,21,22)/t6-,7-,9-,10-,11-,12+,13-,15+,16?/m1/s1
InChIKeyDSXFHNSGLYXPNG-LNELRROJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Deoxy-8-epi-loganic Acid: An Iridoid Glucoside with Defined Anti-Inflammatory Differentiation


7-Deoxy-8-epi-loganic acid (CAS 88668-99-9, also known as 8-Epideoxyloganic acid or DLA) is a naturally occurring iridoid glucoside first characterized in Argylia radiata and subsequently identified in a range of plant species including Incarvillea delavayi, Wendlandia ligustroides, Leonurus persicus, and Nepeta deflersiana [1]. Its defining structural feature is the absence of a hydroxyl group at the C-7 position, coupled with an epimeric configuration at the C-8 position relative to the prototypical iridoid loganic acid [1]. This specific stereochemistry and deoxygenation state are not cosmetic variations; they fundamentally alter the molecule's biological profile, distinguishing it from other iridoid glucosides and making generic substitution scientifically invalid.

Why 7-Deoxy-8-epi-loganic Acid Cannot Be Substituted by Other In-Class Iridoids


Iridoid glucosides share a common core but are not interchangeable. Substituting 7-Deoxy-8-epi-loganic acid (DLA) with its close structural analog 8-epi-loganic acid, the biosynthetic precursor loganic acid, or other iridoids like secologanic acid is a significant research risk. The 8-epi configuration at C-8 differentiates its biological interactions from the natural loganic acid epimer , and the lack of a 7-hydroxyl group alters its metabolic fate and potency compared to oxygenated congeners. Critically, the compound's mechanism of action—specifically the targeted activation of the Nrf2/HO-1 pathway and simultaneous suppression of MAPK/NF-κB signaling—has been quantitatively defined for DLA [1]. These specific, multi-pathway effects are not a class-wide property and cannot be assumed for other iridoids. The quantitative evidence below establishes that this specific stereoisomer and deoxy variant offers a unique, data-backed profile that is critical for reproducible research in inflammation and oxidative stress.

Product-Specific Quantitative Evidence for 7-Deoxy-8-epi-loganic Acid


Potent Nrf2 Pathway Activation as a Distinct Antioxidant Mechanism

7-Deoxy-8-epi-loganic acid (DLA) demonstrates a potent, dose-dependent activation of the Nrf2/HO-1 antioxidant pathway, a mechanism distinct from simple radical scavenging. This is quantified by the significant reduction in the Nrf2 repressor Keap-1 and the corresponding increase in downstream effectors. In LPS-stimulated RAW 264.7 macrophages, DLA treatment at 50 μM reduced Keap-1 expression by 5-fold [1]. This de-repression led to a 2.8-fold increase in Nrf2 nuclear localization and a subsequent 4.4-fold increase in the expression of the phase II detoxifying enzyme heme oxygenase-1 (HO-1) [1]. This targeted pathway activation is a specific, quantifiable differentiator from other iridoids that may exhibit only general antioxidant activity.

Oxidative Stress Nrf2 Activation Antioxidant Response Element

Multi-Pathway Anti-Inflammatory Efficacy Comparable to Selective iNOS and COX-2 Inhibitors

The anti-inflammatory effect of 7-Deoxy-8-epi-loganic acid (DLA) is not limited to a single target but is achieved through the coordinated suppression of key inflammatory mediators. Crucially, its effect on nitric oxide (NO) production was found to be equal to that of L-NIL, a selective iNOS inhibitor, in LPS-stimulated RAW 264.7 cells [1]. While its inhibition of prostaglandin E2 (PGE2) production was less potent than the selective COX-2 inhibitor NS-398, the combined effect of suppressing both NO and PGE2, along with a concentration-dependent reduction in iNOS and COX-2 mRNA and protein expression, demonstrates a broader anti-inflammatory profile than a single-target agent [1].

Inflammation NF-κB Inhibition MAPK Signaling iNOS/COX-2

Quantified In Vivo Anti-Inflammatory Activity in an Acute Inflammation Model

The in vitro efficacy of 7-Deoxy-8-epi-loganic acid (DLA) translates to a robust in vivo effect. In a mouse model of carrageenan (CA)-induced paw edema, a standard model for acute inflammation, oral administration of DLA at 20 mg/kg/day significantly decreased the volume of paw edema [1]. The magnitude of this reduction was comparable to that achieved with indomethacin, a widely used non-steroidal anti-inflammatory drug (NSAID) and positive control [1]. This in vivo validation distinguishes DLA from many iridoids whose activity is only characterized in vitro.

In Vivo Pharmacology Acute Inflammation Carrageenan-Induced Paw Edema

Validated Analytical Standardization for Reproducible Procurement

For procurement in research and quality control, the ability to reliably identify and quantify the compound is as critical as its biological activity. A validated High-Performance Thin-Layer Chromatography (HPTLC) method has been developed specifically for the standardization of 7-Deoxy-8-epi-loganic acid (as 8-epi-7-deoxyloganic acid) in plant extracts [1]. The method provides a sharp and compact band for the compound at an Rf of 0.07, using a chloroform:methanol:formic acid (8.9:0.8:0.3, v/v/v) mobile phase, and quantification at 550 nm [1]. This analytical method allows for the precise quantification of the compound, with its content in Nepeta deflersiana ethyl acetate extract being determined as 9.59% w/w [1].

Analytical Chemistry HPTLC Quality Control Standardization

Demonstrated Cytotoxicity Profile Defines Safe Working Concentrations

Understanding the cytotoxic window is crucial for experimental design. For 7-Deoxy-8-epi-loganic acid (DLA), this has been quantitatively established in the widely used RAW 264.7 macrophage cell line. DLA showed no toxic effect at concentrations of 12.5, 25, and 50 µM, but exhibited considerable toxicity at 100 µM, with a defined IC50 value of 99.41 ± 1.15 μM in LPS-treated RAW 264.7 cells [1]. This precise IC50 value allows researchers to confidently select sub-cytotoxic concentrations (e.g., 50 µM and below) for studying its anti-inflammatory and antioxidant mechanisms without confounding effects from cell death.

Cytotoxicity Cell Viability MTT Assay Safety Profile

Commercial Availability with High Purity for Reproducible Research

7-Deoxy-8-epi-loganic acid is commercially available as a research-grade chemical with specified purity. Reputable vendors offer the compound with a reported purity of ≥98% or 99.71% [1], which is suitable for quantitative analytical and biological studies. The compound's physicochemical properties, including its molecular formula (C16H24O9), molecular weight (360.36 g/mol), and calculated LogP (-0.97), are well-defined . Its reported weak antinociceptive activity further differentiates its pharmacological profile from the potent anti-inflammatory effects detailed above.

Natural Product Chemistry Compound Procurement Purity Analysis

Optimal Research and Application Scenarios for 7-Deoxy-8-epi-loganic Acid


Investigating Nrf2/HO-1-Mediated Cytoprotection and Oxidative Stress

7-Deoxy-8-epi-loganic acid is an ideal tool for dissecting the Nrf2/HO-1 signaling axis. Its demonstrated ability to reduce Keap-1 expression by 5-fold and increase HO-1 expression by 4.4-fold at 50 µM provides a robust, quantifiable system for studying the induction of phase II detoxifying enzymes [1]. Researchers can use this compound as a positive control or a mechanistic probe in models of oxidative stress-related diseases, leveraging its defined molecular target engagement.

Preclinical Studies of Multi-Target Anti-Inflammatory Agents

The compound's unique profile of suppressing both iNOS and COX-2 expression, with NO inhibition equal to L-NIL [1], makes it a valuable candidate for preclinical studies exploring multi-target anti-inflammatory therapies. Its validated in vivo efficacy in the carrageenan-induced paw edema model, comparable to indomethacin [1], provides a solid foundation for testing in more complex models of chronic inflammation or autoimmune diseases where a multi-pathway approach is beneficial.

Quality Control and Standardization of Herbal Products Containing Nepeta species

For the quality control of botanical raw materials and extracts, particularly those from Nepeta deflersiana, 7-Deoxy-8-epi-loganic acid serves as a validated analytical marker. The published HPTLC method with a defined Rf of 0.07 allows for its specific identification and quantification [2]. Its use as a chemical marker ensures batch-to-batch consistency of extracts used in research and development, and can support the standardization of traditional medicine preparations with anti-inflammatory claims.

Comparative Iridoid Pharmacology and Structure-Activity Relationship (SAR) Studies

The compound's distinct stereochemistry (8-epi) and deoxygenation (7-deoxy) relative to loganic acid make it a critical reference compound for SAR studies within the iridoid glucoside class. Its well-defined biological profile allows for direct comparison with other iridoids to elucidate how specific structural modifications alter activity. Its commercially available, high-purity form ensures that observed differences are due to structure and not purity artifacts [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Deoxy-8-epi-loganic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.